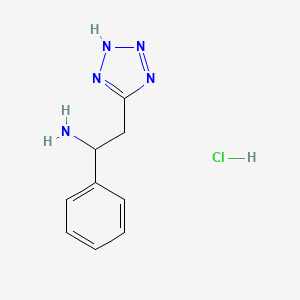

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

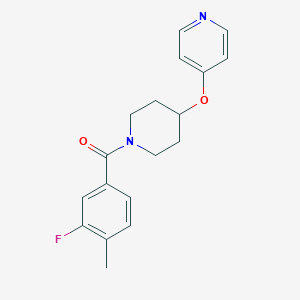

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a chemical compound with the linear formula C8H10N5Cl1 . It is a solid substance .

Synthesis Analysis

A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is C8H10N5Cl1 . The compound has been characterized by IR and NMR spectra and elemental analysis .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives . It has also been involved in reactions with sodium tetrahydridoborate and diethyl phosphonate .Physical And Chemical Properties Analysis

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a solid substance . More detailed physical and chemical properties are not available in the sources.科学的研究の応用

Synthesis and Structural Characterization

A study detailed the synthesis of novel compounds, including those related to 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine, through the condensation reaction of specific ethanamine derivatives with substituted benzoyl chlorides under mild conditions. This process led to the creation of compounds with potential antibacterial and antifungal activities, showcasing the structural versatility and applicability of tetrazol-ethanamine derivatives in medicinal chemistry (Pejchal, Pejchalová, & Růžičková, 2015).

Anticholinesterase Activities

Another research focus has been on the synthesis of tetrazol derivatives for their potential anticholinesterase activities, indicating their possible use in treating diseases like Alzheimer's. This involves the creation of different 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives and testing their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the breakdown of acetylcholine in the brain (Mohsen et al., 2014).

Antiamoebic Activity

Research into chalcones bearing N-substituted ethanamine tails, related to the structural framework of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine, has shown promising antiamoebic activity. These compounds were tested against strains of Entamoeba histolytica and showed better activity than standard drugs, indicating potential for treating amoebic infections (Zaidi et al., 2015).

Catalytic Applications

In the realm of catalysis, derivatives of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine have been explored for their potential in creating novel Ruthenium-based catalysts. These catalysts are used in ketone reduction processes, highlighting the compound's applicability in synthetic chemistry and industrial processes (Facchetti et al., 2016).

Antibacterial and Antifungal Evaluation

The broad spectrum of biological activities extends to the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which have shown significant antibacterial and antifungal properties. This underscores the potential of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

作用機序

Target of Action

Tetrazoles, a class of compounds to which en300-7424845 belongs, are known to have diverse biological applications and can act as nonclassical bioisosteres of carboxylic acids .

Mode of Action

Tetrazoles, in general, are known to interact with their targets through electrostatic interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that EN300-7424845 may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a class of compounds to which en300-7424845 belongs, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that EN300-7424845 may have good bioavailability.

Result of Action

Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that en300-7424845 may have similar effects .

Action Environment

The properties of tetrazoles suggest that they may be stable under a variety of conditions .

Safety and Hazards

特性

IUPAC Name |

1-phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c10-8(6-9-11-13-14-12-9)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYYELYYGOGYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NNN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)

![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)

![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)

![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)

![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)